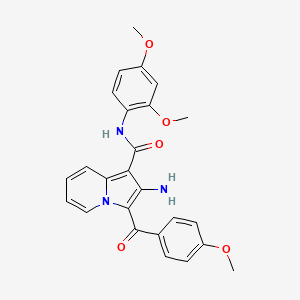

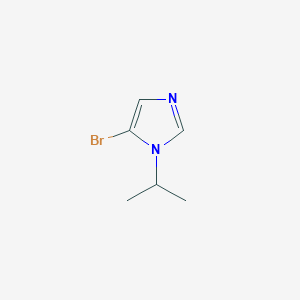

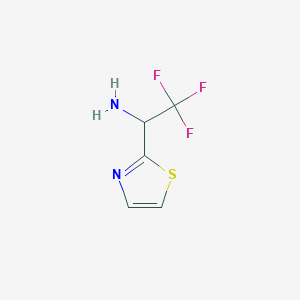

![molecular formula C8H7Cl2NS B2551912 2-(氯甲基)噻吩并[3,2-b]吡啶盐酸盐 CAS No. 2305252-64-4](/img/structure/B2551912.png)

2-(氯甲基)噻吩并[3,2-b]吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C8H6ClNS·HCl. It is a versatile small molecule scaffold used in various chemical reactions and research applications . This compound is known for its unique structure, which combines a thieno[3,2-b]pyridine core with a chloromethyl group, making it a valuable intermediate in organic synthesis .

科学研究应用

- 奈拉替尼合成中间体:EN300-6762707 是奈拉替尼合成的中间体,奈拉替尼是一种用于癌症治疗的酪氨酸激酶抑制剂。 奈拉替尼靶向 HER2 和 EGFR 受体,使其在治疗乳腺癌和其他实体瘤方面具有价值 .

- 新型药物候选物的潜力:研究人员探索噻吩并[3,2-b]吡啶骨架的修饰,以开发新的药物候选物。 氯甲基提供了用于进一步功能化的通用手柄 .

- 烷基化反应:EN300-6762707 可以参与烷基化反应。 例如,它已被用作碱催化对叔丁基杯芳烃烷基化的试剂,证明了它在有机合成中的用途 .

- 表面功能化:研究人员一直在探索使用 EN300-6762707 来改性表面,例如改性纳米颗粒或将其连接到聚合物链上。 所得材料表现出改变的特性,例如改善的粘附性或增强的反应性 .

- Gd3+ 络合物:EN300-6762707 已用于合成 Gd3+ 二亚乙基三胺五乙酸双酰胺络合物。 这些络合物用作磁共振成像 (MRI) 造影剂,对 Zn2+ 离子特别敏感 .

- 吡啶醇合成中间体:EN300-6762707 是吡啶醇合成的中间体,吡啶醇是一种植物生长调节剂。 它在调节植物生长和发育方面的作用使其在农业中具有相关性 .

- 合成路线优化:EN300-6762707 的制备涉及特定的步骤,包括 2-甲基吡啶的氯化。 研究人员优化了这些合成路线,以实现高效的生产 .

- 质量控制和表征:确保 EN300-6762707 的纯度和身份对于其成功应用至关重要。 NMR、IR 和 HPLC 等分析技术用于质量评估 .

药物化学与药物开发

有机合成与催化

材料科学与表面改性

配位化学与成像剂

农用化学品与植物生长调节剂

工艺开发与制造

总之,EN300-6762707 表现出多种应用,从药物开发到材料科学。 其独特的结构和反应活性使其成为在各个科学领域进一步探索的有意思的化合物 . 如果你需要有关任何特定应用的更详细信息,请随时提问!

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride typically involves the chloromethylation of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride often involves large-scale chloromethylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

化学反应分析

Types of Reactions

2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of thieno[3,2-b]pyridine derivatives with various functional groups.

Oxidation: Formation

属性

IUPAC Name |

2-(chloromethyl)thieno[3,2-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS.ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;/h1-4H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCDPURQNNDPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)CCl)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

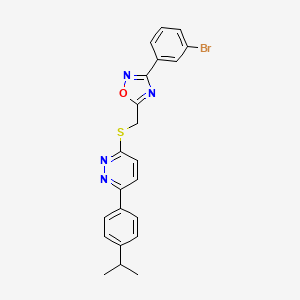

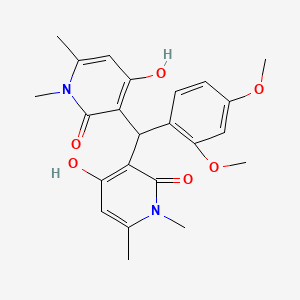

![2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2551843.png)

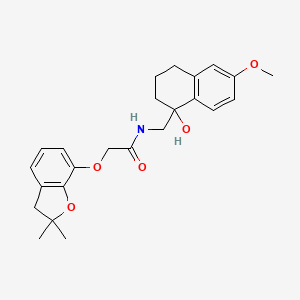

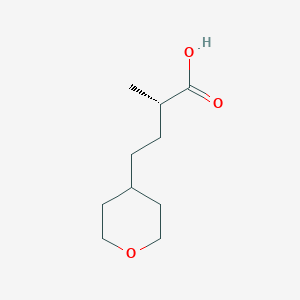

![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2551846.png)

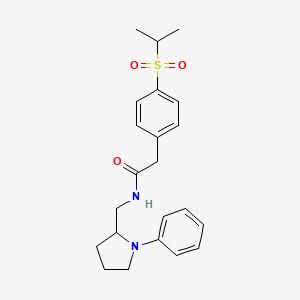

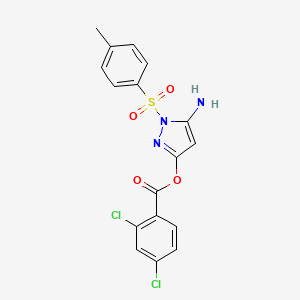

![3-(4-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2551849.png)

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)